({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile
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Overview
Description
({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile: is an organic compound with a complex structure that includes cyano, phenyl, and amino groups
Preparation Methods
The synthesis of ({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile typically involves a multi-step process. One common method includes the reaction of 4-aminobenzaldehyde with 2-cyanoethylpentylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with malononitrile to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile groups into primary amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is used in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of ({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile: can be compared with similar compounds such as:
2-[[4-[2-cyanoethyl(pentyl)amino]phenyl]methylidene]propanedinitrile: This compound has a similar structure but may differ in its reactivity and applications.
2-Fluorodeschloroketamine: Although structurally different, it shares some pharmacological properties with This compound .
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93090-82-5 |
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Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[[4-[2-cyanoethyl(pentyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H20N4/c1-2-3-4-11-22(12-5-10-19)18-8-6-16(7-9-18)13-17(14-20)15-21/h6-9,13H,2-5,11-12H2,1H3 |
InChI Key |
ZHBFDHGWFNQAOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
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